molecular formula C8H10BNO2 B2465629 (4-Cyclopropylpyridin-3-yl)boronic acid CAS No. 1428882-23-8

(4-Cyclopropylpyridin-3-yl)boronic acid

Cat. No.: B2465629
CAS No.: 1428882-23-8
M. Wt: 162.98
InChI Key: MUUGWIHVEYNAQC-UHFFFAOYSA-N
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Description

(4-Cyclopropylpyridin-3-yl)boronic acid (CAS 1428882-23-8) is an organoboron compound with the molecular formula C₈H₁₀BNO₂ and a molecular weight of 162.99 g/mol [ citation:1 ]. This pyridine-based boronic acid serves as a versatile building block in organic synthesis and drug discovery, particularly in metal-catalyzed cross-coupling reactions [ citation:10 ]. Its primary research application is in the Suzuki-Miyaura cross-coupling reaction , a palladium-catalyzed process used to form carbon-carbon bonds [ citation:3 ]. The cyclopropyl group on the pyridine ring is a valuable motif in medicinal chemistry, often used to modulate a molecule's metabolic stability, lipophilicity, and conformational geometry [ citation:10 ]. As a Lewis acid , the boronic acid group can form reversible covalent complexes with biological targets, a mechanism exploited in approved boronic acid-based drugs like the proteasome inhibitor Bortezomib and the β-lactamase inhibitor Vaborbactam [ citation:10 ]. This makes this compound a valuable intermediate for synthesizing potential enzyme inhibitors, diagnostic sensors, and novel bioactive molecules. Handling Note: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use [ citation:1 ].

Properties

IUPAC Name

(4-cyclopropylpyridin-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO2/c11-9(12)8-5-10-4-3-7(8)6-1-2-6/h3-6,11-12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUGWIHVEYNAQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CN=C1)C2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Pyridylboronic Acids

Established Synthetic Pathways for Pyridinylboronic Acidsumich.eduresearchgate.net

The synthesis of pyridinylboronic acids and their esters is dominated by several key methodologies. These include halogen-metal exchange followed by borylation, directed ortho-metallation (DoM), and palladium-catalyzed cross-coupling reactions. umich.edu Each approach offers distinct advantages and is selected based on the desired substitution pattern and the presence of other functional groups on the pyridine (B92270) ring.

Halogen-Metal Exchange and Subsequent Borylationumich.eduresearchgate.net

The most fundamental and widely used method for preparing pyridinylboronic acids is the halogen-metal exchange of a halopyridine, which generates a highly reactive organometallic intermediate. umich.eduorgsyn.org This intermediate is then "quenched" with an electrophilic boron source, typically a trialkyl borate (B1201080), to form the boronate ester, which can be hydrolyzed to the desired boronic acid. researchgate.netorgsyn.org The choice of the organometallic reagent—primarily organolithium or organomagnesium compounds—is critical and depends on factors such as reaction conditions and functional group tolerance. orgsyn.org For a target like (4-Cyclopropylpyridin-3-yl)boronic acid, the logical starting material would be a 3-halo-4-cyclopropylpyridine.

Organolithium reagents, such as n-butyllithium (n-BuLi), are powerful reagents for performing halogen-metal exchange on aryl and heteroaryl halides. wikipedia.orgnih.gov The reaction is typically very fast and is conducted at extremely low temperatures (-78 °C to -100 °C) to prevent side reactions, such as addition to the pyridine ring or deprotonation at other positions. orgsyn.org The resulting lithiated pyridine is a potent nucleophile and base.

The general procedure involves the slow addition of an organolithium reagent to a solution of the halopyridine. After the exchange is complete, a trialkyl borate, most commonly triisopropyl borate (B(OiPr)₃), is added to trap the organolithium species. researchgate.netorgsyn.org Subsequent acidic workup hydrolyzes the resulting boronate ester to the boronic acid. An improved "in-situ quench" method involves adding the organolithium reagent to a mixture of the halopyridine and the trialkyl borate. This technique takes advantage of the fact that halogen-lithium exchange is often much faster than the reaction of the organolithium reagent with the borate ester, thus minimizing side reactions of the highly reactive lithiated intermediate. orgsyn.org This approach has been shown to give excellent yields for the synthesis of 3-pyridylboronic acid, even at temperatures as high as 0 °C. orgsyn.org

Table 1: Organolithium-Mediated Synthesis of 3-Pyridylboronic Acid
Starting MaterialOrganolithium ReagentBoron SourceTemperature (°C)Yield (%)Reference
3-Bromopyridinen-BuLiB(OiPr)₃-4090-95 orgsyn.org
3-Bromopyridinen-BuLiB(OiPr)₃080 orgsyn.org
3-Bromopyridinen-BuLiB(OiPr)₃-7887 researchgate.net

An alternative to organolithium reagents is the use of Grignard reagents (organomagnesium halides). researchgate.net Pyridylmagnesium halides can be prepared either by direct insertion of magnesium metal into a halopyridine or, more commonly, through a halogen-magnesium exchange reaction by treating the halopyridine with a pre-formed, highly reactive Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). researchgate.netznaturforsch.com This exchange method often exhibits greater functional group tolerance compared to organolithium-based routes.

The pyridylmagnesium chloride generated from the exchange reaction is then reacted with a borate ester, such as diethylmethoxyborane (B30974) or triisopropyl borate, at temperatures typically between 0 °C and 25 °C to yield the corresponding boronate. researchgate.net This method provides a practical and efficient pathway to various pyridylboranes and their subsequent boronic acids. researchgate.net

Table 2: Organomagnesium-Mediated Synthesis of Pyridyl Boronates
Starting MaterialExchange ReagentBoron SourceTemperature (°C)ProductReference
3-Bromopyridinei-PrMgClDiethylmethoxyborane0-25Diethyl-3-pyridylborane researchgate.net
2-Bromopyridinei-PrMgClDiethylmethoxyborane0-25Diethyl-2-pyridylborane researchgate.net
4-Bromopyridinei-PrMgClDiethylmethoxyborane0-25Diethyl-4-pyridylborane researchgate.net

Directed Ortho-Metallation (DoM) and Borylation Strategiesacs.orgnih.govbaranlab.org

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org The strategy relies on a "directed metalation group" (DMG) on the pyridine ring, which coordinates to an organolithium base (e.g., n-BuLi or lithium diisopropylamide, LDA) and directs the deprotonation to the adjacent ortho position. nih.govbaranlab.org This generates a lithiated intermediate with high regioselectivity, which can then be trapped with a boron electrophile.

This method is particularly valuable for synthesizing pyridylboronic acids that are not easily accessible through halogen-metal exchange. acs.orgnih.gov A wide variety of functional groups can act as DMGs, including amides (-CONR₂), carbamates (-OCONEt₂), and methoxy (B1213986) (-OMe) groups. acs.orgharvard.edu The DoM strategy avoids the often difficult isolation of pyridyl boronic acids by enabling one-pot procedures where the in situ generated boronic acid is immediately used in a subsequent reaction, such as a Suzuki-Miyaura cross-coupling. acs.orgnih.gov

Table 3: Examples of Directed Ortho-Metallation for Pyridyl Boronic Acid Synthesis
SubstrateDirecting Group (DMG)BaseProduct Position of B(OH)₂Reference
N,N-Diethylnicotinamide-CONEt₂s-BuLi/TMEDA4-position acs.org
2-Chloropyridine-ClLDA3-position acs.org
3-Fluoropyridine-FLDA4-position acs.org
3-(N,N-diethylcarbamoyloxy)pyridine-O(CO)NEt₂s-BuLi/TMEDA4-position nih.gov

Palladium-Catalyzed Cross-Coupling of Halopyridines with Diboron (B99234) Reagentsbeilstein-journals.orgnih.gov

The Miyaura borylation is a transition-metal-catalyzed reaction that provides a milder and more functional-group-tolerant alternative to organometallic routes. beilstein-journals.org This method involves the palladium-catalyzed cross-coupling of a heteroaryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). beilstein-journals.orgnih.gov

The reaction typically employs a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like palladium(II) acetate (B1210297) (Pd(OAc)₂) or used as a pre-formed complex such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). A phosphine (B1218219) ligand and a base (e.g., potassium acetate, KOAc) are essential for the catalytic cycle. beilstein-journals.orgnih.gov This method is compatible with a wide array of functional groups that would not survive the harsh conditions of halogen-metal exchange. For the synthesis of this compound pinacol (B44631) ester, this would involve reacting 3-bromo-4-cyclopropylpyridine (B8807102) with B₂pin₂ under palladium catalysis. Recent advances have even developed methods for solid-state borylation using mechanochemistry, eliminating the need for organic solvents. beilstein-journals.org

Table 4: Palladium-Catalyzed Borylation of Aryl/Heteroaryl Halides
SubstrateDiboron ReagentCatalystBaseYield (%)Reference
4-BromotolueneB₂pin₂Pd(dppf)Cl₂KOAc85 beilstein-journals.org
3-BromopyridineB₂pin₂Pd(dppf)Cl₂KOAc78 beilstein-journals.org
4-Chlorobenzonitrile(Me₂N)₂B-B(NMe₂)₂Pd(OAc)₂/XPhosKOAc91 nih.gov
3-BromoanisoleB₂pin₂t-Bu₃P·HBF₄/Pd(OAc)₂KOAc92 beilstein-journals.org

Iridium- or Rhodium-Catalyzed C-H/C-F Borylation

Iridium- and rhodium-catalyzed C-H borylation has emerged as a powerful method for preparing aryl and heteroaryl boronates. nih.govrsc.org This approach allows for the direct conversion of C-H bonds into C-B bonds, often with high regioselectivity governed by steric and electronic factors. researchgate.netnih.gov

For pyridine substrates, iridium-catalyzed borylation can be challenging due to the coordination of the pyridine nitrogen's lone pair to the iridium center, which can inhibit the catalyst. nih.govrsc.org This often leads to low reactivity. nih.gov Furthermore, the resulting 2-pyridyl boronate esters are prone to rapid protodeborylation, complicating their isolation. nih.govrsc.org To overcome these issues, strategies such as introducing a directing substituent at the C-2 position have been developed. nih.govrsc.org Steric hindrance is a primary determinant of regioselectivity in these reactions. acs.orgresearchgate.net For instance, in trifluoromethyl-substituted pyridines, the boryl group is typically installed at the most sterically accessible position. acs.orgnih.gov

Rhodium catalysts have also been employed for C-H borylation, particularly for substrates like 2-pyridones where a directing group can guide the borylation to a specific position, such as C6. nih.govacs.org Additionally, rhodium complexes have shown efficacy in the catalytic borylation of fluorinated aromatics through C-F bond activation. acs.orgacs.org The choice of the borylating agent (e.g., B₂pin₂ vs. HBpin) can control the regioselectivity of C-F borylation in substrates like pentafluoropyridine. acs.org

Table 1: Regioselectivity in Iridium-Catalyzed C-H Borylation of Substituted Pyridines
Pyridine SubstrateMajor Borylation PositionKey Influencing FactorReference
2,3-bis-Trifluoromethylpyridine5-positionSteric bulk of the trifluoromethyl group at the 3-position. acs.org
Unsymmetrical 2,6-disubstituted Pyridines4-positionSteric hindrance from both 2- and 6-substituents directs borylation to the meta position. digitellinc.com
5-substituted 2-trifluoromethylpyridines4-position (ortho to the smaller 5-substituent)Borylation occurs selectively ortho to the smaller substituent at the 5-position. acs.org
Parent Pyridine3-position (meta)Meta-selectivity is observed, with the ortho-borylated product not detected due to instability and slow C-H activation. researchgate.net

[4+2] Cycloaddition Approaches for Pyridinylboronic Acids

[4+2] cycloaddition reactions, also known as Diels-Alder reactions, provide a powerful strategy for constructing six-membered rings. libretexts.orgacsgcipr.org This methodology has been adapted for the synthesis of pyridine rings and their derivatives, including pyridinylboronic esters. arkat-usa.orgfigshare.com The approach typically involves the reaction of a diene with a dienophile, where one or both components contain nitrogen to form the pyridine heterocycle. rsc.org

Specifically for pyridinylboronic acids, the strategy can involve the cycloaddition of alkynylboronates with 1,4-oxazin-2-ones or 2-pyrazinones. figshare.com This method offers a direct and regioselective route to highly functionalized pyridine boronic ester derivatives. figshare.com The initial cycloaddition forms a dihydropyridine (B1217469) intermediate, which then undergoes an aromatization step, often involving the elimination of a small molecule, to yield the final pyridine product. acsgcipr.org This approach is advantageous as it allows for the construction of the substituted pyridine ring with the boronate group already in place.

Challenges in the Synthesis of Specific Pyridylboronic Acid Regioisomers

The synthesis of pyridylboronic acids is often complicated by issues of stability and reactivity, which are highly dependent on the position of the boronic acid group on the pyridine ring.

Stability Considerations for 2-Pyridyl Boronic Acids and Their Surrogates

The synthesis and application of 2-pyridylboronic acids are notoriously challenging due to their inherent instability. arkat-usa.orgresearchgate.netresearchgate.net These compounds are highly susceptible to protodeboronation, a reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond. acs.orged.ac.ukwikipedia.org This instability is particularly pronounced under the basic aqueous conditions often used in cross-coupling reactions. wikipedia.orgresearchgate.net

The rapid protodeboronation of 2-pyridylboronic acid is attributed to the formation of a zwitterionic intermediate under neutral pH conditions, which facilitates the unimolecular fragmentation of the C-B bond. acs.orgwikipedia.org In contrast, 3- and 4-pyridylboronic acids are significantly more stable and undergo very slow protodeboronation. acs.orged.ac.ukresearchgate.net The instability of 2-pyridylboronic acids has spurred the development of more stable surrogates, such as boronate esters. arkat-usa.org However, even these can be challenging to isolate and store long-term. nih.govdigitellinc.com

Development of Air-Stable Pyridylboron Reagents (e.g., N-Methyliminodiacetic Acid (MIDA) Boronates)

To address the stability issues of pyridylboronic acids, particularly the 2-pyridyl isomer, various air-stable surrogates have been developed. nih.gov Among the most successful are N-methyliminodiacetic acid (MIDA) boronates. researchgate.netnih.govnih.gov MIDA boronates are generally stable, crystalline solids that are compatible with chromatography and can be stored on the benchtop under air for extended periods. nih.govbldpharm.com

The stability of MIDA boronates stems from the trivalent N-methyliminodiacetic acid ligand complexing with the boron center, changing its hybridization from sp² to sp³. This protection strategy prevents premature decomposition. nih.gov A key feature of MIDA boronates is their ability to participate in "slow-release" cross-coupling reactions. nih.govnih.gov Under mild aqueous basic conditions, the MIDA group is slowly hydrolyzed, releasing the reactive boronic acid in situ at a rate that allows for efficient cross-coupling while minimizing competitive protodeboronation. nih.govnih.gov This methodology has proven to be a general solution for the use of unstable boronic acids, including the problematic 2-pyridyl derivatives. nih.govnih.govresearchgate.net Other stable surrogates include N-phenyldiethanolamine (PDEA) boronates and organotrifluoroborates. researchgate.netwikipedia.orgresearchgate.net

Table 2: Comparison of Pyridylboron Reagents
Reagent TypeGeneral StabilityKey FeaturesPrimary Challenge(s)Reference
2-Pyridylboronic AcidVery UnstableDirect precursor for cross-coupling.Rapid protodeboronation, especially under neutral or basic conditions. arkat-usa.orgresearchgate.netacs.org
3- and 4-Pyridylboronic AcidStableGenerally good reactivity in Suzuki-Miyaura coupling.Fewer stability issues compared to the 2-isomer. acs.orged.ac.uk
Pinacol Boronate EstersMore stable than boronic acidsImproved stability over corresponding acids, especially for the 2-pyridyl isomer.Can still be susceptible to hydrolysis and protodeboronation. arkat-usa.org
MIDA BoronatesAir- and chromatographically stableCrystalline solids, allow for "slow-release" of boronic acid for efficient coupling.Requires a deprotection step (hydrolysis) to become reactive. nih.govnih.gov
OrganotrifluoroboratesAir-stableCrystalline solids, used as boronic acid surrogates.Requires hydrolysis prior to the coupling reaction. wikipedia.orgnih.gov

Influence of Cyclopropyl (B3062369) Group and Boronic Acid Position on Synthetic Routes for this compound

The synthesis of the specific target molecule, this compound, is influenced by the inherent properties of its constituent parts: the cyclopropyl group and the 3-pyridylboronic acid moiety.

Cyclopropyl boronic acids, much like 3- and 4-pyridyl boronic acids, are known to undergo very slow protodeboronation, indicating a high degree of stability. acs.orged.ac.uk This suggests that the target compound, this compound, would likely be a relatively stable entity, not suffering from the decomposition issues that plague 2-pyridyl boronic acids.

The synthetic route to this molecule would need to achieve regioselective borylation at the C-3 position of a 4-cyclopropylpyridine (B1598168) precursor. Direct C-H borylation methods using iridium or rhodium catalysts are a plausible approach. nih.gov In such a reaction, the regiochemical outcome would be dictated by the interplay of steric and electronic effects of both the pyridine nitrogen and the C-4 cyclopropyl substituent. The pyridine nitrogen generally directs borylation towards the C-3 (meta) position, while the steric bulk of the cyclopropyl group at C-4 would further disfavor borylation at the adjacent C-5 position, potentially enhancing selectivity for the desired C-3 position. Alternative classical methods, such as a lithium-halogen exchange on a 3-halo-4-cyclopropylpyridine followed by quenching with a borate ester, could also be a viable, albeit less direct, synthetic pathway. orgsyn.org

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Reactivity and Mechanistic Investigations of 4 Cyclopropylpyridin 3 Yl Boronic Acid

Suzuki-Miyaura Cross-Coupling Reactions

Mechanistic Pathways of Suzuki-Miyaura Coupling with Pyridylboronic Acids

Reductive Elimination

Reductive elimination is the final bond-forming step in many transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgwikipedia.org In this step, the two organic groups bound to the metal center (e.g., the pyridyl group from the boronic acid and the electrophile group) are expelled from the metal's coordination sphere to form the final product, while the metal catalyst is regenerated in a lower oxidation state. wikipedia.orgrsc.org The general catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. libretexts.org

For the process to occur, the organic ligands typically need to be in a cis orientation to each other on the metal center. libretexts.orgyoutube.com The rate and efficiency of reductive elimination can be significantly influenced by the electronic and steric properties of the ligands attached to the metal. rsc.org Electron-poor metal centers generally facilitate reductive elimination. rsc.org Furthermore, bulky ligands can promote this step by creating steric strain that is relieved upon expulsion of the product. wikipedia.orgrsc.org Kinetic studies have shown that reductive elimination follows first-order kinetics, indicating its dependence on the concentration of the diorganometal complex. libretexts.org

In the context of pyridyl-containing compounds, the nitrogen atom of the pyridine (B92270) ring can play a significant role. For pyridylpalladium complexes, the coordination of a Lewis acid to the pyridyl nitrogen can accelerate C-N bond-forming reductive elimination. nih.gov This interaction makes the pyridyl ring more electron-deficient, thereby promoting the elimination step. nih.gov For instance, reductive elimination from a 4-pyridylpalladium amido complex that did not proceed without an additive was significantly accelerated by the presence of boron-based Lewis acids like BPh₃ and B(C₆F₅)₃. nih.gov While this applies to C-N bond formation, it highlights the electronic influence of the pyridine nitrogen on the palladium center's reactivity. In some asymmetric coupling reactions involving pyridine-derived boronic acids, reductive elimination has been proposed as the rate-determining and enantio-selecting step. researchgate.net

Scope and Selectivity in Carbon-Carbon Bond Formation with Varied Electrophiles

(4-Cyclopropylpyridin-3-yl)boronic acid is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. The reactivity and success of these couplings depend on the nature of the electrophilic partner and the reaction conditions employed. Pyridylboronic acids, in general, have been successfully coupled with various brominated heterocycles, demonstrating their utility in synthesizing complex heteroaryl systems. audreyli.com

The choice of catalyst, base, and solvent is crucial for achieving high yields. A common catalytic system involves a palladium source, such as tetrakis(triphenylphosphine)palladium(0), and an aqueous base like sodium carbonate in a solvent such as DMF. audreyli.com The scope of the reaction is broad, encompassing the coupling with diverse heteroaryl bromides.

The electronic properties of substituents on the pyridylboronic acid can influence reactivity. For example, studies on analogous 2-substituted-5-pyridylboronic acids have shown that electron-donating groups (like methoxy) can lead to cleaner and more efficient reactions compared to halides (like chloro or bromo). audreyli.com This suggests that the electronic nature of the cyclopropyl (B3062369) group and the pyridine nitrogen in this compound are key factors in its coupling efficiency.

The following table illustrates the scope of Suzuki cross-coupling reactions using a functionalized pyridylboronic acid analogous to the subject compound, highlighting its utility with various heteroaryl bromides.

EntryHeteroaryl Bromide PartnerProductYield (%)Reference
12-Bromothiophene2-(2-Methoxy-5-pyridyl)thiophene80 audreyli.com
23-Bromothiophene3-(2-Methoxy-5-pyridyl)thiophene65 audreyli.com
32-Bromopyridine2-(2-Methoxy-5-pyridyl)pyridine55 audreyli.com
43-Bromopyridine3-(2-Methoxy-5-pyridyl)pyridine70 audreyli.com
52-Bromofuran2-(2-Methoxy-5-pyridyl)furan75 audreyli.com

Data is based on reactions of 2-methoxy-5-pyridylboronic acid as a representative functionalized pyridylboronic acid. audreyli.com

This versatility makes this compound a valuable building block in medicinal chemistry and materials science for the synthesis of complex molecules. audreyli.com

Other Transition Metal-Catalyzed Transformations

Beyond the well-established Suzuki-Miyaura reaction, pyridylboronic acids can participate in a variety of other transition metal-catalyzed transformations. researchgate.netchemrxiv.org These reactions expand the synthetic utility of boronic acids, allowing for the formation of diverse chemical bonds and molecular architectures. Catalysts based on rhodium, iron, and copper, among others, can mediate unique transformations that are not accessible through palladium catalysis alone. researchgate.netrsc.orgnih.gov

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O)

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, crucial for constructing many pharmaceuticals and natural products. nih.gov Boronic acids are effective partners in transition metal-catalyzed C-N and C-O bond-forming reactions, most notably the Chan-Lam coupling. This reaction typically uses copper catalysts to couple arylboronic acids with amines, phenols, and other heteroatom-containing nucleophiles. mdpi.com

The general mechanism for these couplings involves the formation of an arylpalladium or arylcopper complex, which then reacts with the heteroatom nucleophile. nih.gov The final step is a reductive elimination that forms the C-N or C-O bond and regenerates the catalyst. nih.gov This methodology provides an alternative to traditional methods like the Buchwald-Hartwig amination, particularly for certain substrate classes. The use of heterogeneous catalysts, such as copper iodide (CuI) with a magnetic base like KF/Fe₃O₄, has been shown to be effective and allows for easy catalyst separation and recycling. mdpi.com

Carbometalation Reactions Involving Pyridyl Boronic Acids

Carbometalation, the addition of an organometallic species across an unsaturated carbon-carbon bond, is a powerful tool for constructing complex molecular frameworks. When combined with boronic acids, this process can lead to arylative cyclization and annulation reactions. researchgate.net For example, rhodium(I)-catalyzed reactions of arylboronic acids with substrates containing both an alkyne and an enone can proceed through a 1,4-rhodium migration, leading to the formation of fused aromatic systems. researchgate.net

Similarly, nickel-catalyzed arylative cyclizations can be initiated by the addition of an arylboronic acid to an alkyne. researchgate.net The resulting alkenylnickel intermediate can then undergo cyclization onto a tethered electrophile, such as an allylic phosphate, to generate chiral carbocycles and aza-cycles. researchgate.net The success of these reactions often depends on the reversible E/Z isomerization of the intermediate alkenylnickel species. researchgate.net These transformations highlight the ability of pyridyl boronic acids to serve as aryl sources in complex, multi-step catalytic cycles that create significant molecular complexity in a single operation.

Radical Generation from Alkylboronic Acids in Catalysis

Alkylboronic acids have emerged as valuable precursors for generating alkyl radicals under mild conditions, expanding their role beyond traditional cross-coupling reactions. researchgate.net The utility of alkylboronic acids as radical sources in visible-light photoredox catalysis has been limited by their high oxidation potentials. semanticscholar.orgchemrxiv.orgacs.org However, recent methods have overcome this limitation. One approach involves the activation of alkylboronic acids through hydrogen-bonding interactions with amide solvents like N,N-dimethylacetamide (DMA), which lowers their oxidation potential and facilitates the generation of alkyl radicals. semanticscholar.orgchemrxiv.orgacs.org

Another strategy involves the use of a photocatalyst that, upon excitation by light, can oxidize an activated boronic acid complex to form an alkyl radical. nih.gov This radical can then engage in various synthetic transformations, including Giese-type additions, allylations, and elimination reactions. semanticscholar.org This method is notable for its good functional group tolerance and allows for selective activation of alkylboronic acids even in the presence of boronic esters. semanticscholar.orgnih.gov The ability to generate radicals from boronic acids opens up new avenues for C-C and C-heteroatom bond formations that are complementary to traditional two-electron pathways. researchgate.netnih.gov

Reversible Covalent Bond Formation

A defining characteristic of boronic acids is their ability to form reversible covalent bonds with diols and other Lewis bases. nih.gov This property is the foundation for their use in chemical sensors, drug delivery systems, and self-assembling materials. nih.govenamine.net The boron atom in a boronic acid is Lewis acidic and can readily interact with nucleophiles.

Specifically, boronic acids react with 1,2-, 1,3-, or 1,4-diols in aqueous media to form cyclic boronate esters. nih.gov This reaction is reversible, and the stability of the resulting ester is dependent on factors such as pH, the structure of the diol, and the pKa of the boronic acid. nih.govresearchgate.net The formation of a boronate ester increases the acidity of the boron center, a phenomenon that has been exploited for the development of saccharide sensors. nih.gov

This reversible covalent chemistry is also being harnessed in drug development. Boronic acid-containing drugs can form a temporary covalent bond with nucleophilic residues like serine, threonine, or lysine (B10760008) in a target protein's active site. enamine.netnih.gov This can lead to potent and selective inhibition. Because the bond is reversible, it can reduce the risk of permanent off-target modifications and associated toxicities that can be a concern with irreversible covalent inhibitors. nih.gov The equilibrium between the trigonal boronic acid and the tetrahedral boronate adduct allows for a dynamic interaction with biological targets. enamine.net

Interactions with Diols and Lewis Bases

Boronic acids are recognized for their ability to form reversible covalent bonds with 1,2- and 1,3-diols, a fundamental interaction in the fields of sensing, biomaterials, and chemical synthesis. nih.gov This reactivity stems from the Lewis acidic nature of the boron atom. The boron in this compound possesses a vacant p-orbital, allowing it to accept a lone pair of electrons from Lewis bases, such as the hydroxyl groups of diols. acs.org

The interaction with diols results in the formation of a cyclic boronate ester. This reaction is highly dependent on pH, as it involves an equilibrium between the neutral, trigonal planar boronic acid (sp² hybridized) and an anionic, tetrahedral boronate species (sp³ hybridized) formed by the addition of a hydroxide (B78521) ion. nih.gov Generally, the tetrahedral boronate form is more reactive towards diols, and the formation of the boronate ester is more favorable in solutions with pH values near or above the pKa of the boronic acid. researchgate.net The reaction pathway through the anionic tetrahedral boronate is kinetically favored, being three to four orders of magnitude faster than the direct reaction from the neutral trigonal acid. nih.gov

R-B(OH)₂ (trigonal boronic acid) + H₂O ⇌ R-B(OH)₃⁻ (tetrahedral boronate) + H⁺

R-B(OH)₃⁻ + Diol ⇌ Cyclic Boronate Ester + 2H₂O

The pyridine nitrogen within the this compound structure also acts as a Lewis base, capable of being protonated in acidic conditions. This feature adds another layer of pH-dependent complexity to its interactions.

While binding constants for this compound are not documented, the following table provides illustrative data for the interaction of other boronic acids with common diols, demonstrating the principles of these interactions. nih.govnih.gov

Boronic AcidDiolpHAssociation Constant (Keq) [M⁻¹]
3-Acetamidophenylboronic acidFructose7.41000 ± 100
3-Acetamidophenylboronic acidGlucose7.411 ± 2
3-Acetamidophenylboronic acidSorbitol7.4140 ± 10
4-Formylphenylboronic acidFructose7.42200 ± 200
4-Formylphenylboronic acidGlucose7.4100 ± 10
4-Formylphenylboronic acidSorbitol7.4550 ± 50
This table presents data for structurally related boronic acids to illustrate typical binding affinities, as specific data for this compound is not available in the cited literature.

pH-Dependent Reactivity and Its Implications

The reactivity of this compound is profoundly influenced by pH due to two distinct ionizable groups: the boronic acid moiety and the pyridine nitrogen atom.

Pyridine Nitrogen Protonation (pKaH): The nitrogen atom of the pyridine ring can be protonated to form a pyridinium (B92312) cation. For the closely related 3-pyridylboronic acid, the pKaH (the pKa of the conjugate acid) has been determined to be 4.22 at 25 °C. ljmu.ac.uk Below this pH, the molecule will predominantly exist in its positively charged pyridinium form.

Boronic Acid Ionization (pKa): The boronic acid group itself is a Lewis acid that reacts with water to form a tetrahedral boronate anion. The pKa for this equilibrium in 3-pyridylboronic acid has been measured as 8.00 (in 1:1 H₂O/1,4-dioxane at 70 °C). ljmu.ac.uk Above this pH, the molecule will predominantly carry a negative charge on the boronate group.

These equilibria mean that this compound can exist as a cation (at low pH), a zwitterion (in the intermediate pH range where the pyridine is protonated and the boronic acid is anionic, though less favored), a neutral species, or an anion (at high pH).

A critical aspect of boronic acid reactivity is its stability against protodeboronation, the cleavage of the C-B bond. This decomposition pathway can compromise its utility in applications like Suzuki-Miyaura coupling. Extensive studies on the pH-rate profiles for the protodeboronation of numerous boronic acids have shown that the stability is highly structure- and pH-dependent. bohrium.comed.ac.uk

Notably, both of the core structural motifs of this compound confer significant stability. Studies show that 3-pyridyl and 4-pyridyl boronic acids, as well as cyclopropylboronic acid, are exceptionally stable and undergo very slow protodeboronation across a wide pH range. ljmu.ac.ukbohrium.comed.ac.uk This suggests that this compound is also a highly stable compound, making it a robust reagent for synthetic applications.

The table below summarizes the acidity and stability data for boronic acids structurally related to this compound. ljmu.ac.uk

CompoundpKaH (Pyridinium)apKa (Boronic Acid)bProtodeboronation Half-life (t1/2)c
3-Pyridylboronic acid4.228.00> 1 week
4-Pyridylboronic acid3.828.52> 1 week
Cyclopropylboronic acidN/A10.15Very Slow
a Measured at 25 °C in 1:1 H₂O/1,4-dioxane. ljmu.ac.uk
b Measured at 70 °C in 1:1 H₂O/1,4-dioxane. ljmu.ac.uk
c Measured at pH 12, 70 °C. bohrium.comed.ac.uk

Applications in Advanced Organic Synthesis and Scaffold Construction

Strategic Building Block for Complex Organic Molecules

Boronic acids and their derivatives are crucial intermediates in modern organic synthesis, valued for their ability to form complex structures through various organic transformations. pharmiweb.comnbinno.com They are widely recognized as versatile building blocks for constructing intricate molecular architectures, particularly in the preparation of pharmacologically relevant compounds. sigmaaldrich.comresearchgate.net The synthesis of complex boronic acids has traditionally been a sequential and demanding process; however, advancements have made a wider range of these building blocks more accessible for creating diverse small molecule libraries. nih.govrug.nl

(4-Cyclopropylpyridin-3-yl)boronic acid, in particular, serves as a key component in the construction of larger, more complex molecules. The pyridine (B92270) ring offers a site for various chemical modifications, while the cyclopropyl (B3062369) group can influence the molecule's conformational rigidity and metabolic stability, properties that are highly desirable in drug design. The boronic acid functional group is a linchpin for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction. pharmiweb.comsigmaaldrich.com This reaction's tolerance of a wide range of functional groups makes it an ideal method for linking the (4-cyclopropylpyridin-3-yl) moiety to other complex fragments.

The utility of boronic acids like this compound is further enhanced by their compatibility with a range of reaction conditions. While boronic acids themselves can be sensitive, they can be converted into more stable derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, which are compatible with a wide array of synthetic reagents and can be easily purified via chromatography. nih.gov This allows for the incorporation of the this compound motif early in a multi-step synthesis, enabling the construction of highly elaborate molecules. nih.gov

Synthesis of Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous scaffolds in medicinal chemistry, forming the core of a vast number of pharmaceuticals. nih.govu-szeged.hu The development of efficient synthetic methods to access novel and diverse heterocyclic systems is a central goal in organic synthesis. researchgate.net this compound provides a valuable starting point for the synthesis of various nitrogen-containing heterocyclic scaffolds due to the presence of the pyridine ring and the reactive boronic acid group.

Bipyridines are important structural motifs found in a wide range of functional materials, ligands for metal catalysts, and biologically active compounds. nih.govresearchgate.net The Suzuki-Miyaura cross-coupling reaction is a prominent method for the synthesis of bipyridine derivatives, typically involving the reaction of a pyridyl boronic acid with a halopyridine. nih.govmdpi.com

This compound can be effectively employed in Suzuki coupling reactions to generate bipyridine structures. For instance, coupling with a suitable bromopyridine in the presence of a palladium catalyst would yield a cyclopropyl-substituted bipyridine. While 3- and 4-pyridylboronic acids are generally stable and effective in these couplings, the synthesis can sometimes be hampered by the product's coordination to the metal catalyst, which can decrease its activity. researchgate.netmdpi.comresearchgate.net The choice of catalyst, ligands, and reaction conditions is therefore crucial for achieving high yields. researchgate.net

Table 1: Representative Suzuki Coupling for Bipyridine Synthesis

Reactant 1 Reactant 2 Catalyst/Ligand Product

The piperidine (B6355638) ring is a fundamental scaffold in many natural products and pharmaceutical agents. nih.govusc.edu Consequently, the development of methods for the enantioselective synthesis of substituted piperidines is of significant interest. nih.govrsc.org A notable strategy involves the rhodium-catalyzed asymmetric addition of boronic acids to dihydropyridines. nih.govusc.eduorganic-chemistry.org

In this context, this compound could serve as the arylating agent in a reaction with a suitable dihydropyridine (B1217469) derivative. This would lead to the formation of a chiral 3-substituted tetrahydropyridine, which can then be reduced to the corresponding piperidine. This method has been shown to tolerate a wide variety of functional groups on the boronic acid, suggesting its applicability for incorporating the 4-cyclopropylpyridin-3-yl moiety with high enantioselectivity. nih.govorganic-chemistry.org

Table 2: General Scheme for Enantioselective Piperidine Synthesis

Step Reaction Reagents Intermediate/Product
1 Asymmetric Arylation This compound, Dihydropyridine, Rhodium/Chiral Ligand Chiral 3-(4-Cyclopropylpyridin-3-yl)tetrahydropyridine

The 1,8-naphthyridine (B1210474) skeleton is present in numerous compounds with diverse biological activities. nih.gov The synthesis of functionalized naphthyridine derivatives is an active area of research. While direct use of this compound in a coupling reaction to form a naphthyridine core is not explicitly detailed, its structural elements are relevant to the construction of such systems. For example, a related compound, 2-cyclopropyl-1,8-naphthyridine, can be elaborated through multi-step sequences involving condensation and cyclization reactions to build more complex heterocyclic systems fused to the naphthyridine core. nih.gov The pyridine ring of this compound could potentially be a precursor to one of the rings in a naphthyridine system through annulation strategies.

Role of this compound in Asymmetric Synthesis

The application of boronic acids in asymmetric synthesis extends beyond the synthesis of piperidines. Palladium-catalyzed asymmetric 1,4-addition of arylboronic acids to conjugated enones is a powerful method for creating stereogenic centers. beilstein-journals.org This reaction allows for the enantioselective formation of carbon-carbon bonds, leading to chiral ketones and other valuable intermediates.

This compound can act as the nucleophile in such reactions, adding to an α,β-unsaturated carbonyl compound in the presence of a chiral palladium catalyst. The success of this transformation would yield a β-arylated ketone bearing the 4-cyclopropylpyridin-3-yl group at a newly formed stereocenter. The reaction conditions, particularly the choice of chiral ligand, are critical for achieving high enantioselectivity. beilstein-journals.org Furthermore, asymmetric Suzuki-Miyaura coupling reactions can be employed to create axially chiral biaryl compounds, a strategy where a substituted boronic acid is coupled with a sterically hindered aryl halide. mdpi.com

Boronic Acid Derivatives as Templates in Organic Synthesis

Boronic acids possess a unique ability to form reversible covalent bonds with diols, forming boronate esters. acs.org This property allows boronic acid derivatives to be used as templates in organic synthesis. For instance, they can be used to direct the regioselective functionalization of carbohydrates and other polyol-containing molecules. mdpi.com

Furthermore, this reversible binding is the basis for the use of boronic acids in molecular imprinting. acs.org In this technique, a boronic acid-containing monomer is co-polymerized in the presence of a diol-containing template molecule. The boronic acid forms a complex with the template, and after polymerization and removal of the template, a binding site with a specific shape and functionality is left behind. While this application is more general to the boronic acid class, it highlights a potential utility for derivatives of this compound in creating specialized polymers for molecular recognition. Borinic acids, which are closely related to boronic acids, also exhibit a strong propensity to coordinate with alcohols and diols, further expanding the toolkit for template-directed synthesis. mdpi.com

Medicinal Chemistry Research Applications of Boronic Acid Motifs Conceptual and Mechanistic

Boronic Acids as Enzyme Inhibitors: Mechanism of Action

Boronic acids are highly effective inhibitors of certain enzyme classes, particularly serine and threonine proteases. nih.govwikipedia.org Their mechanism of action is centered on the electrophilic nature of the boron atom, which readily interacts with nucleophilic residues in an enzyme's active site. asm.org This interaction leads to the formation of a stable, yet reversible, complex that mimics the transition state of the natural enzymatic reaction, thereby blocking the enzyme's catalytic activity. nih.govontosight.ai

The key to the inhibitory action of a compound like (4-Cyclopropylpyridin-3-yl)boronic acid lies in the ability of its boronic acid group to form a reversible covalent bond with the hydroxyl group of active site residues such as serine or threonine. wikipedia.orgnih.gov The boron atom, possessing a vacant p-orbital, acts as a Lewis acid and accepts a pair of electrons from the nucleophilic oxygen of the amino acid's side chain. rsc.orgresearchgate.net This interaction results in the formation of a tetrahedral boronate adduct. asm.orgnih.gov This tetrahedral intermediate is a stable mimic of the transition state of peptide bond hydrolysis, which effectively inhibits the enzyme. nih.govnih.gov The reversibility of this bond is a crucial feature, potentially reducing the risk of off-target toxicity that can be associated with permanent, irreversible inhibitors. tandfonline.com

The design of effective boronic acid inhibitors involves more than just the reactive "warhead." The organic substituent attached to the boron atom—in this case, the 4-cyclopropylpyridin-3-yl group—plays a critical role in determining the inhibitor's potency and selectivity. ontosight.ainih.gov

Key design principles include:

Transition-State Analogy : The inhibitor is designed to closely resemble the transition state of the enzyme's natural substrate hydrolysis, leading to high binding affinity. asm.orgnih.gov The tetrahedral complex formed between the boron and the catalytic serine or threonine is an excellent example of this mimicry. nih.gov

Substrate Specificity : The organic moiety is crafted to fit into the enzyme's binding pockets and interact with specific amino acid residues, mirroring the interactions of the natural substrate. ontosight.ai The cyclopropyl (B3062369) and pyridine (B92270) components of this compound would be responsible for these specific interactions, guiding the inhibitor to its intended target.

Rational Drug Design : Structure-based drug design is often used, employing X-ray crystallography of the target enzyme to create inhibitors with side chains that complement the active site's topology and chemical environment. nih.gov

Design PrincipleMechanistic BasisRelevance to this compound
Transition-State Mimicry The boronic acid forms a tetrahedral adduct with active site Ser/Thr, mimicking the geometry of the natural hydrolytic transition state. asm.orgnih.govThe core B(OH)2 group provides the enzyme-inhibiting functionality.
Specificity & Affinity The organic "R" group engages in specific non-covalent interactions (hydrophobic, H-bonding, etc.) within the enzyme's substrate-binding pockets. ontosight.aiThe 4-cyclopropylpyridin-3-yl moiety dictates which enzymes the molecule can bind to with high affinity.
Reversibility The covalent boron-oxygen bond is labile and can be broken, allowing the inhibitor to dissociate from the enzyme. tandfonline.comnih.govThis feature can contribute to a more favorable safety profile compared to irreversible inhibitors.

Boronic Acid Functionality in Modulating Molecular Properties

The boronic acid group can exist in two states: a neutral, trigonal planar form and an anionic, tetrahedral boronate form. rsc.orgwikipedia.org This equilibrium is pH-dependent and allows the molecule's polarity and amphiphilic character to be modulated. acs.org This dual nature can enhance interactions with protein targets that may have both hydrophobic and hydrophilic regions in their binding sites. The pyridine ring in this compound can participate in hydrogen bonding, while the cyclopropyl group provides a hydrophobic element, creating a molecule with a balanced profile for interacting with a complex protein surface. nih.govnih.gov

Molecular modifications involving boronic acids have been shown to improve selectivity and pharmacokinetic profiles. nih.govnih.gov The specific structure of the aryl or heteroaryl ring attached to the boron is a key determinant of selectivity. nih.gov By carefully designing this part of the molecule, it is possible to achieve high selectivity for the target enzyme over other related enzymes, thereby minimizing off-target effects. Furthermore, the ability of boronic acids to interact with diols, such as those found on glycoproteins, may influence the molecule's distribution and metabolism, potentially reducing first-pass metabolism and improving bioavailability. mdpi.com

Bioconjugation and Molecular Recognition

Beyond enzyme inhibition, the unique chemistry of boronic acids makes them valuable tools for bioconjugation and molecular recognition. rsc.org This functionality is based on their capacity to form reversible covalent esters with molecules containing 1,2- or 1,3-diol functionalities. nih.govmdpi.com

This interaction is fundamental to several applications:

Saccharide Sensing : Boronic acids can be incorporated into sensors designed to detect specific sugars, as the binding event can trigger a fluorescent or colorimetric response. nih.gov

Targeted Drug Delivery : By binding to specific carbohydrates expressed on the surface of certain cells (e.g., cancer cells), boronic acid-containing drugs could be selectively delivered to their site of action. rsc.org

Protein Immobilization : This specific binding can be used to immobilize proteins or other biomolecules onto surfaces for purification or analytical purposes. acs.org

The ability of a molecule like this compound to engage in such interactions opens up possibilities for its use as a recognition element in diagnostics or as a targeting moiety in advanced therapeutic constructs. mdpi.comrice.edu

Formation of Stimuli-Responsive Bioconjugates

There is no publicly available research that specifically describes the use of this compound in the formation of stimuli-responsive bioconjugates.

Recognition of Biomolecules (e.g., Carbohydrates, Amino Acids)

There is no publicly available research detailing the application of this compound for the recognition of carbohydrates or amino acids.

Computational and Theoretical Studies on Boronic Acid Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is instrumental in predicting the binding mode and affinity of a small molecule ligand, such as a boronic acid derivative, to the active site of a target protein.

The process involves placing the ligand in various conformations and orientations within the protein's binding site and calculating a "docking score" that estimates the binding affinity. These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. For boronic acids, docking studies are particularly valuable in understanding how the boronic acid moiety interacts with active site residues, for instance, by forming covalent bonds with serine or threonine residues in proteases.

Table 1: Common Interactions Investigated in Molecular Docking of Boronic Acid Derivatives

Interaction TypeDescriptionKey Interacting Residues (Examples)
Covalent Bonding The boron atom of the boronic acid forms a reversible covalent bond with nucleophilic residues.Serine, Threonine, Cysteine
Hydrogen Bonding The hydroxyl groups of the boronic acid act as hydrogen bond donors and acceptors.Aspartate, Glutamate, Histidine, Lysine (B10760008)
Hydrophobic Interactions The aryl or alkyl groups of the boronic acid interact with nonpolar residues in the binding pocket.Leucine, Isoleucine, Valine, Phenylalanine
Pi-Pi Stacking The aromatic ring of the boronic acid derivative stacks with the aromatic rings of certain amino acids.Phenylalanine, Tyrosine, Tryptophan, Histidine

Density Functional Theory (DFT) Calculations for Binding Affinity and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of boronic acid derivatives, DFT calculations provide deep insights into their geometric and electronic properties, which are crucial for understanding their reactivity and binding affinity.

DFT can be used to calculate a variety of molecular properties, including optimized molecular geometry, electronic distribution (HOMO-LUMO energy gaps), and vibrational frequencies. These calculations help in understanding the stability of different conformations of the molecule and the nature of the boron atom's hybridization (sp² in the trigonal planar form and sp³ in the tetrahedral boronate form). Furthermore, DFT can be employed to calculate the energies of interaction between a boronic acid derivative and a target molecule, providing a more accurate estimation of binding affinity compared to molecular docking alone.

Table 2: Key Parameters from DFT Calculations on Boronic Acid Derivatives

ParameterSignificanceTypical Application
Optimized Geometry Predicts the most stable three-dimensional structure of the molecule.Foundation for further computational studies like docking.
HOMO-LUMO Energy Gap Indicates the chemical reactivity and kinetic stability of the molecule.Understanding the molecule's susceptibility to chemical reactions.
Mulliken Atomic Charges Describes the distribution of electron density over the atoms.Identifying reactive sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution and is used to predict sites for intermolecular interactions.Guiding the understanding of non-covalent interactions.
Binding Energy Quantifies the strength of the interaction between the boronic acid and its binding partner.Predicting the stability of the ligand-target complex.

Pharmacophore Modeling and Ligand Design

Pharmacophore modeling is a crucial aspect of ligand-based drug design, especially when the three-dimensional structure of the target receptor is unknown. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive and negative ionizable groups.

For a series of active boronic acid derivatives, a pharmacophore model can be generated by aligning the molecules and identifying the common chemical features that are essential for their biological activity. This model then serves as a 3D query for virtual screening of compound libraries to identify new potential ligands with diverse chemical scaffolds but the same essential features. It can also guide the design of new, more potent boronic acid derivatives by suggesting modifications that would enhance the fit to the pharmacophore model.

Elucidation of Reaction Mechanisms via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis of boronic acid derivatives. By calculating the energies of reactants, transition states, and products, computational methods can map out the entire reaction pathway. This allows for the determination of the rate-determining step and provides insights into the factors that influence the reaction's yield and selectivity.

For the synthesis of compounds like (4-Cyclopropylpyridin-3-yl)boronic acid, which may involve reactions such as the Suzuki-Miyaura coupling or C-H borylation, computational studies can help in understanding the role of catalysts, the effect of different bases and solvents, and the mechanism of bond formation. This knowledge is invaluable for optimizing reaction conditions and developing more efficient synthetic routes. For instance, theoretical studies can explain why certain bases are more effective in promoting a reaction by analyzing their interaction with the reactants and intermediates.

Future Research Directions and Innovations

Development of Novel Catalytic Systems for (4-Cyclopropylpyridin-3-yl)boronic Acid Transformations

The transformation of this compound and related compounds is heavily reliant on catalytic processes, most notably palladium-catalyzed cross-coupling reactions. Future research will focus on creating more efficient, selective, and sustainable catalytic systems.

One promising area is the development of pyridine-boryl radical-catalyzed reactions. Recent studies have demonstrated the use of a dual catalytic system where a simple pyridine (B92270) derivative acts as a co-catalyst to facilitate the formation and transfer of boryl radicals from tetraalkoxydiboron(4) compounds. researchgate.net This approach enables atom-economical cycloaddition reactions, such as the [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, and could be adapted for transformations involving this compound. researchgate.net

Additionally, catalyst-controlled regioselectivity in reactions with pyridine-containing molecules is a significant goal. Research has shown that the choice of ligand in rhodium-catalyzed additions of aryl boron nucleophiles to nicotinic acid derivatives can dictate the position of arylation (C2, C4, or C6). nih.gov Applying similar principles to substrates like this compound could allow for precise, catalyst-driven functionalization at different sites on the pyridine ring. nih.gov Furthermore, developing cost-effective and environmentally friendly catalytic systems, such as those that operate in aqueous media using surfactant-like Brønsted acids, will be crucial for large-scale applications. rsc.org

Investigations into the fundamental reaction mechanisms, including protodeboronation, which can be an unproductive side reaction, will also inform the design of better catalysts. ed.ac.ukresearchgate.net Understanding the pH dependence and potential for auto-catalysis in the protodeboronation of pyridyl boronic acids is essential for optimizing reaction conditions and preserving the valuable boronic acid moiety. ed.ac.ukresearchgate.net

Exploration of Advanced Synthetic Routes for Complex Derivatives

While this compound is a useful starting material, its true potential lies in its incorporation into more complex molecular architectures. Future synthetic research will move beyond standard Suzuki-Miyaura couplings to explore more sophisticated and efficient routes to novel derivatives.

Key strategies for synthesizing pyridinylboronic acids and their derivatives that will continue to be refined include:

Halogen-Metal Exchange and Borylation: A common method that involves the reaction of a dihalopyridine with an organolithium reagent followed by quenching with a borate (B1201080) ester. researchgate.net

Directed Ortho-Metalation (DoM): This technique allows for regioselective borylation adjacent to a directing group on the pyridine ring. researchgate.net

Transition Metal-Catalyzed C-H Borylation: Iridium or rhodium-catalyzed C-H borylation is a powerful and increasingly popular method for directly converting C-H bonds to C-B bonds, offering high atom economy. researchgate.net

Multi-component reactions (MCRs) are set to play a larger role in generating molecular diversity from simple precursors. The Ugi four-component reaction (Ugi-4CR), for instance, has been used to synthesize libraries of β-amido boronic acids from β-amino boronic acids, aldehydes, carboxylic acids, and isocyanides. mdpi.com Applying such MCR strategies could rapidly produce a wide array of complex derivatives from this compound or its precursors.

Furthermore, the synthesis of borinic acids [R₂B(OH)] and their derivatives from boronic acid precursors represents another avenue for creating complex structures with unique electronic and coordination properties. nih.govsemanticscholar.org These compounds are valuable in catalysis, materials science, and medicinal chemistry. semanticscholar.org

In-depth Structure-Activity Relationship Studies for Specific Molecular Interactions

The pyridine and cyclopropyl motifs are prevalent in pharmacologically active compounds, particularly kinase inhibitors. The (4-cyclopropylpyridin-3-yl) moiety is a key component for exploring structure-activity relationships (SAR) to optimize binding affinity, selectivity, and pharmacokinetic properties.

Future research will involve systematically modifying the structure of lead compounds containing this scaffold to probe interactions with biological targets. For example, in the development of PI3K/mTOR dual inhibitors, SAR studies of 4-methylpyridopyrimidinone derivatives revealed the importance of specific substitutions on the pyridine ring for potency and selectivity. nih.gov Similarly, SAR studies on TGF-βR1 kinase inhibitors have shown that substitutions on the pyridine ring can significantly impact inhibitory activity. mdpi.com

Comprehensive SAR studies will be crucial for designing next-generation inhibitors. By synthesizing and testing a library of derivatives where the cyclopropyl, pyridine, and boronic acid (or a group replacing it after coupling) parts are systematically altered, researchers can map the key interactions within a target's binding site. mdpi.com This approach helps identify which structural features are essential for activity and which can be modified to improve drug-like properties. nih.govmdpi.commdpi.com For example, analysis of pyrido[3,4-d]pyrimidine (B3350098) inhibitors of Monopolar spindle 1 (Mps1) kinase highlighted that interactions with specific residues like Gly605 are indispensable for potent inhibition. nih.gov

Integration of Computational Methods for Predictive Design and Mechanistic Understanding

Computational chemistry and in silico modeling are becoming indispensable tools in modern drug discovery and chemical synthesis. For a molecule like this compound, these methods can accelerate research and provide insights that are difficult to obtain through experimentation alone.

Future work will heavily leverage computational approaches for:

Predictive Design: Virtual screening of libraries containing the (4-cyclopropylpyridin-3-yl) scaffold against specific protein targets can identify promising initial hits. researchgate.net Structure-based drug design, using techniques like molecular docking, can predict the binding modes of potential inhibitors and guide the synthesis of derivatives with improved affinity. nih.govnih.gov For instance, docking studies were used to explore the binding mode of pyrimidine-based boronic acid inhibitors of the VCP/p97 protein. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Modeling: QSAR analysis can establish a quantitative correlation between the structural features of derivatives and their biological activity. nih.gov This allows for the prediction of the potency of unsynthesized compounds and helps prioritize synthetic efforts. Such models have been successfully applied to understand the selectivity of pyridine-based inhibitors for highly homologous enzymes like CYP11B1 and CYP11B2. nih.govresearchgate.net

Mechanistic Understanding: Computational methods can elucidate complex reaction mechanisms. Density Functional Theory (DFT) studies, for example, can investigate the pathways of competing reactions like protodeboronation, helping to design reaction conditions that favor the desired outcome. ed.ac.uk Molecular dynamics simulations can further validate binding modes predicted by docking and provide a dynamic picture of the inhibitor-protein complex, revealing key interactions that contribute to binding affinity. nih.gov

By integrating these computational tools, researchers can adopt a more rational and efficient approach to designing novel catalysts, planning synthetic routes, and developing potent and selective biologically active molecules based on the this compound scaffold.

Q & A

[Basic] What synthetic strategies are effective for preparing (4-Cyclopropylpyridin-3-yl)boronic acid?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , which involves coupling a boronic acid precursor (e.g., pinacol-protected boronate ester) with a halogenated pyridine derivative. Key steps include:

  • Protection of the boronic acid group (e.g., using pinacol) to prevent trimerization or side reactions during synthesis .
  • Coupling reaction with a brominated or iodinated 4-cyclopropylpyridine under palladium catalysis (e.g., Pd(PPh₃)₄) in anhydrous conditions .
  • Deprotection using acidic hydrolysis (HCl/THF) or transesterification to regenerate the boronic acid moiety.
    Yield optimization requires careful control of catalyst loading, temperature, and solvent polarity.

[Basic] How can researchers characterize this compound and confirm its purity?

Methodological approaches include:

  • MALDI-MS with derivatization : Convert the boronic acid to a boronic ester (e.g., using 2,5-dihydroxybenzoic acid as both matrix and derivatizing agent) to avoid dehydration/trimerization artifacts. This enables accurate mass determination and sequencing .
  • LC-MS/MS in MRM mode : Quantify trace impurities (e.g., genotoxic boronic acids) with limits of detection <1 ppm. Use underivatized samples in acetonitrile/ammonium formate buffers for high sensitivity .
  • ¹¹B NMR spectroscopy : Confirm boron environment integrity and rule out hydrolysis byproducts.

[Basic] What mechanisms underlie the biological activity of boronic acid-containing compounds like this derivative?

The boronic acid group enables reversible covalent interactions with biological targets:

  • Proteasome inhibition : Mimics peptide substrates, forming tetrahedral intermediates with catalytic threonine residues (e.g., as seen in bortezomib) .
  • Glycoprotein binding : Binds cis-diols on glycoproteins via pH-dependent boronate ester formation, useful for cellular uptake studies or sensor design .
  • Anticancer activity : Disrupts cancer cell metabolism by targeting enzymes like lactate dehydrogenase (observed in glioblastoma models) .

[Advanced] How can researchers optimize buffer conditions to enhance selectivity in glycoprotein binding studies?

Key variables to test:

ParameterOptimal RangeImpact
pH 8.5–9.5Enhances boronate ester formation
Buffer type Phosphate > TrisReduces non-specific ionic interactions
Diol competitors 10–50 mM sorbitolMinimizes secondary interactions with non-target proteins
Validate selectivity using SPR (surface plasmon resonance) with glycoprotein/non-glycoprotein pairs (e.g., RNase B vs. RNase A) .

[Advanced] How should researchers address contradictions in reported binding affinities for diol-containing targets?

Discrepancies often arise from:

  • Secondary interactions : Hydrophobic or electrostatic forces may dominate over boronate ester formation. Use competitive assays with inert diols (e.g., mannitol) to isolate specific binding .
  • Kinetic vs. thermodynamic effects : Measure binding kinetics via stopped-flow fluorescence (e.g., kon values for fructose > glucose correlate with affinity) .
  • Buffer interference : Avoid high salt or chelating agents that destabilize boronate complexes.

[Advanced] What computational strategies aid in designing boronic acid-based therapeutics?

  • QSAR and PCA : Cluster boronic acids based on 613 molecular descriptors (e.g., logP, polar surface area) to prioritize candidates with optimal bioavailability .
  • Docking studies : Model interactions with proteasomes or glycoproteins using software like AutoDock Vina. Focus on hydrogen bonding with catalytic residues .
  • Machine learning : Apply k-means clustering to chemical libraries for diversity-driven selection .

[Advanced] What troubleshooting steps resolve MALDI-MS artifacts in peptide boronic acid analysis?

  • Derivatization : Use 2,5-dihydroxybenzoic acid (DHB) for in-plate esterification to suppress boroxine formation .
  • Matrix optimization : DHB at 20 mg/mL in 70% acetonitrile improves signal-to-noise ratios for branched peptides .
  • Collision-induced dissociation (CID) : Fragment ions at m/z 120 (boron-specific) confirm boronic acid presence .

[Basic] What are the primary research applications of this compound?

  • Drug discovery : Proteasome inhibitors for cancer therapy .
  • Glycoprotein sensors : Surface-modified SPR chips for diagnostic applications .
  • Polymer synthesis : Functionalized hydrogels for glucose-responsive drug delivery .

[Advanced] How can polymerization challenges with boronic acid monomers be mitigated?

  • Protection strategies : Use pinacol esters during ATRP (atom-transfer radical polymerization) to prevent catalyst poisoning .
  • Post-polymerization modification : Incorporate boronic acid via click chemistry after polymerization .
  • Copolymer design : Blend with thermoresponsive polymers (e.g., PNIPAM) to stabilize boronic acid blocks .

[Advanced] What methods enable real-time kinetic analysis of diol binding?

  • Stopped-flow fluorescence : Measure kon/koff rates (e.g., kon for fructose: ~10³ M⁻¹s⁻¹) using fluorogenic boronic acid derivatives .
  • SPR spectroscopy : Monitor association/dissociation phases in real-time with glycoprotein-functionalized chips .
  • Microfluidic platforms : Integrate boronic acid-modified capillaries for rapid glucose detection .

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